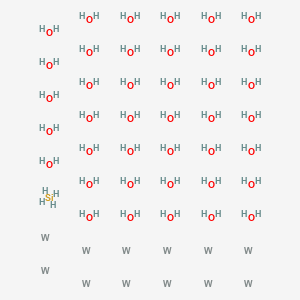
Dipotassium imidodisulfate
概要
説明
Dipotassium imidodisulfate is an ionic compound . It is a highly water-soluble salt often used as a fertilizer and food additive as a source of phosphorus and potassium as well as a buffering agent .
Molecular Structure Analysis
The molecular structure of Dipotassium imidodisulfate is represented by the formula HK2NO6S2 . More detailed structural information or analysis is not available in the retrieved sources.
Physical And Chemical Properties Analysis
Dipotassium imidodisulfate is a highly water-soluble salt . The solubility and thermodynamic properties of similar compounds like dipotassium hydrogenphosphate and disodium hydrogenphosphate have been determined at various temperatures .
科学的研究の応用
Metal Indicators in Titration : Dipotassium salt compounds, such as 2-phenoxyquinizarin-3,4′-disulfonic acid (dipotassium salt), have been utilized as metal indicators in the titration of thorium with disodium EDTA. These compounds allow for titrations over a wider pH range (Owens & Yoe, 1960).
Synthesis of Dithienyldisulfides : Dipotassium nitroethylendithiolate is used in the preparation of dithienyldisulfides, which have been tested for activity against leukemia in mice (Ronsisvalle, 1977).
Crystal Structure Analysis : Research has been conducted on the molecular and crystal structure of dipotassium mesitylene‐disulfonate dihydrate, revealing its significant structural characteristics (Meester & Schenk, 1972).
Skin Delivery in Dermatology : Elastic liposomes containing dipotassium glycyrrhizinate, an anti-inflammatory agent, have been developed for skin delivery in the treatment of acute and chronic dermatitis (Trotta et al., 2002).
Anticoagulation in Hematology : Dipotassium EDTA is recommended as the anticoagulant of choice for blood cell counting and sizing in hematologic testing, due to its solubility and minimal impact on red blood cell size (England et al., 1993).
Microbial Degradation of Herbicides : In an aquatic environment, sediment facilitates the microbial degradation of herbicides such as endothall dipotassium salt. This study highlights the importance of sediment characteristics in the degradation process of these herbicides (Islam et al., 2018).
Chemotherapy Delivery in Cancer Treatment : A chitosan-dipotassium orthophosphate hydrogel has been developed for the delivery of Doxorubicin, a chemotherapeutic agent, in the treatment of osteosarcoma. This approach reduces toxicity and improves drug delivery efficiency (Ta et al., 2009).
Mechanochemical Decomposition : The mechanochemical decomposition of dipotassium peroxodisulfate by dry grinding has been studied, revealing transformations in its chemical structure and the formation of radicals under certain conditions (Motooka et al., 1983).
特性
IUPAC Name |
dipotassium;N-sulfonatosulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H3NO6S2/c;;2-8(3,4)1-9(5,6)7/h;;1H,(H,2,3,4)(H,5,6,7)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJLPMNXWZUYTL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HK2NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583782 | |
| Record name | Dipotassium imidodisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium imidodisulfate | |
CAS RN |
14696-74-3 | |
| Record name | Dipotassium imidodisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14696-74-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)







